4-Cyanobenzoyl isocyanate
Description
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Properties
Molecular Formula |
C9H4N2O2 |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
4-cyanobenzoyl isocyanate |
InChI |
InChI=1S/C9H4N2O2/c10-5-7-1-3-8(4-2-7)9(13)11-6-12/h1-4H |
InChI Key |
NAWOZGGQOQDELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)N=C=O |
Origin of Product |
United States |
Foundational & Exploratory
Electrophilicity of Benzoyl Isocyanates with Electron-Withdrawing Groups: A Technical Guide
Executive Summary
This technical guide analyzes the enhanced electrophilicity of benzoyl isocyanates bearing electron-withdrawing groups (EWGs) and their strategic application in medicinal chemistry. Benzoyl isocyanates (
Part 1: Mechanistic Analysis & Electronic Structure
The Electrophilic Activation
The benzoyl isocyanate moiety possesses two potential electrophilic sites: the carbonyl carbon of the benzoyl group and the central carbon of the isocyanate group. However, under neutral conditions, nucleophilic attack occurs almost exclusively at the isocyanate carbon (
The presence of an EWG on the phenyl ring exerts a powerful inductive (
Key Reactivity Drivers:
-
LUMO Lowering: EWGs stabilize the transition state for nucleophilic attack by lowering the energy of the
orbital of the system. -
Dipole Enhancement: The EWG increases the partial positive charge (
) on the isocyanate carbon, accelerating reaction rates with poor nucleophiles (e.g., sterically hindered amines, sulfonamides).
Resonance & Reactivity Visualization
The following diagram illustrates the resonance contributions and the activation pathway provided by an EWG (represented as
Figure 1: Mechanistic pathway of nucleophilic addition to EWG-activated benzoyl isocyanates. The EWG amplifies the electrophilicity of the initial reactant, lowering the activation energy for the nucleophilic attack.
Part 2: Synthetic Utility in Drug Development[1]
Synthesis of Benzoylureas
The most common application is the synthesis of benzoylureas , a class of compounds with significant biological activity (e.g., insect growth regulators, anticancer agents). The reaction of an EWG-benzoyl isocyanate with an amine is often quantitative and requires no catalyst.
Strategic Advantage: The high reactivity allows for the use of valuable, complex, or unreactive amines (e.g., deactivated anilines) without harsh conditions that might degrade sensitive functional groups.
[4+2] Cycloadditions
Benzoyl isocyanates serve as excellent dienes (heterodienes) in Diels-Alder type reactions. EWGs lower the LUMO of the heterodiene, facilitating inverse-electron-demand cycloadditions with electron-rich dienophiles (e.g., enamines, vinyl ethers).
Target Scaffolds:
-
Oxazinones: Precursors to complex heterocycles.
-
Pyrimidinediones: Via reaction with imines.
Part 3: Experimental Protocols
Protocol A: In Situ Generation via Oxalyl Chloride
Context: Benzoyl isocyanates are moisture-sensitive. The most reliable method for research scale involves in situ generation from the corresponding benzamide and oxalyl chloride. This avoids isolation of the unstable intermediate.
Reagents:
-
Substituted Benzamide (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)
-
Temperature: Reflux (DCE) or RT to Reflux (DCM)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas (Ar/N2) inlet.
-
Suspension: Charge the flask with the substituted benzamide (e.g., 4-nitrobenzamide) and anhydrous DCE (0.5 M concentration). The amide may not fully dissolve initially.[1]
-
Addition: Add oxalyl chloride dropwise via syringe over 10–15 minutes. Caution: Vigorous gas evolution (HCl, CO) will occur.
-
Reaction: Heat the mixture to reflux (approx. 83°C for DCE).
-
Observation: The suspension will clear to a transparent solution as the isocyanate forms (typically 1–3 hours).
-
Validation: Aliquot analysis by IR (appearance of strong
stretch at ~2240 cm⁻¹) is recommended.
-
-
Coupling (One-Pot): Cool the solution to 0°C or RT. Add the nucleophile (amine/alcohol) dissolved in minimal DCE.
-
Note: For EWG-substituted isocyanates, the reaction is extremely fast and exothermic. Add nucleophile slowly.[2]
-
-
Workup: Remove solvent in vacuo. Recrystallize the resulting solid (often from EtOH or EtOAc/Hexanes).
Protocol B: Handling & Stability
-
Moisture Sensitivity: EWG-benzoyl isocyanates hydrolyze rapidly to the parent benzamide and
. All glassware must be oven-dried. -
Storage: If isolation is necessary (via vacuum distillation), store under Argon at -20°C.
-
Safety: These compounds are lachrymators and sensitizers. Handle in a fume hood.
Part 4: Data & Comparative Reactivity
The following table summarizes the relative electrophilicity and typical reaction times for benzoyl isocyanates with various substituents.
| Substituent (Para) | Electronic Effect | Relative Reactivity ( | Typical Reaction Time (with Aniline, 25°C) | Primary Application |
| Strong EWG ( | Very High | < 5 min | Trapping weak nucleophiles; Polymerization initiator | |
| Strong EWG ( | High | 5–10 min | Fluorine-tagged drug synthesis | |
| Weak EWG ( | Moderate-High | 10–30 min | Standard building block | |
| Reference | Baseline (1.0) | 30–60 min | General urea synthesis | |
| EDG ( | Low | 1–3 hours | Requires heating for hindered nucleophiles |
Workflow Visualization: Synthesis of Sulfonylureas
Benzoyl isocyanates are often used to synthesize sulfonylureas (common in antidiabetics and herbicides) by reacting with sulfonamides.
Figure 2: One-pot synthesis workflow for sulfonylureas using in situ generated benzoyl isocyanates.
References
- Speziale, A. J., & Smith, L. R. (1962). "Reactions of Oxalyl Chloride. I. Synthesis of Isocyanates." Journal of Organic Chemistry, 27(10), 3742. (Foundational protocol for oxalyl chloride method).
-
Slocum, G. (2022). "Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates." NIH / PubMed Central. Retrieved from [Link]
-
Geigel, M. A. (1986). Isocyanates from Oxalyl Chloride and Amines. Defense Technical Information Center. Retrieved from [Link]
-
Organic Syntheses. (2014). Benzoyl chloride, 4-pentyl - Organic Syntheses Procedure. Retrieved from [Link]
Sources
Technical Deep Dive: Acyl vs. Aryl Isocyanates in Medicinal Chemistry
A Guide to Electronic Structure, Synthetic Utility, and Heterocycle Formation
Executive Summary
In the landscape of electrophilic building blocks, isocyanates (
While aryl isocyanates are the workhorses of urea and carbamate synthesis, acyl isocyanates (
Part 1: Electronic Architecture & Reactivity Principles
The "Acyl Effect" vs. Aromatic Resonance
The core differentiator lies in how the substituent modifies the electrophilicity of the isocyanate carbon.
-
Aryl Isocyanates (
):-
Electronic Behavior: The aromatic ring acts as an electron sink via induction (-I) but can donate electrons via resonance (+R) into the nitrogen. This creates a balance where the isocyanate carbon is electrophilic, but the nitrogen retains significant nucleophilic character.
-
Result: Moderate reactivity. Stable enough for isolation and storage (with precautions).
-
-
Acyl Isocyanates (
):-
Electronic Behavior: The carbonyl group is strongly electron-withdrawing. Unlike the aryl ring, the carbonyl competes for electron density, creating a conjugated electron-deficient system .
-
The "Super-Electrophile": The
group pulls electron density away from the system, making the isocyanate carbon significantly more positive (electrophilic) than in aryl analogues. -
Chemo-selectivity: Acyl isocyanates react roughly
to times faster with nucleophiles than their aryl counterparts.
-
Visualization: Reactivity Pathways
The following diagram illustrates the divergent reaction pathways driven by these electronic differences.
Figure 1: Divergent reactivity profiles. Note the unique ability of acyl isocyanates to participate in cycloadditions due to the conjugated carbonyl system.
Part 2: Synthetic Methodologies
Choosing the right synthesis method is critical. Phosgenation, while standard for aryl isocyanates, is often unsuitable for acyl isocyanates due to side reactions (dehydration of amides to nitriles).[1]
Comparative Synthesis Table
| Feature | Aryl Isocyanate Synthesis | Acyl Isocyanate Synthesis |
| Primary Precursor | Primary Amines ( | Primary Amides ( |
| Reagent of Choice | Phosgene / Triphosgene | Oxalyl Chloride |
| Key Intermediate | Carbamoyl Chloride | |
| Major Side Reaction | Urea formation (if excess amine) | Nitrile formation (if temp too high) |
| Thermal Stability | High (often distillable) | Low (often used in situ) |
The Speziale Synthesis (Acyl Isocyanates)
The reaction of primary amides with oxalyl chloride is the gold standard for laboratory synthesis of acyl isocyanates. Unlike phosgene, oxalyl chloride avoids the rapid dehydration of the amide to a nitrile.
Mechanism:
- -acylation of the amide by oxalyl chloride.[1]
-
Elimination of HCl and CO.
Part 3: Experimental Protocols
Protocol A: Synthesis of Benzoyl Isocyanate (Acyl)
Context: This protocol utilizes the Speziale method. It is designed to minimize thermal degradation.
Reagents:
-
Benzamide (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or
line). -
Dissolution: Suspend Benzamide (10 mmol) in dry DCE (20 mL).
-
Addition: Cool to 0°C. Add Oxalyl Chloride (12 mmol) dropwise over 10 minutes. Caution: Gas evolution (HCl, CO) will occur.
-
Reflux: Slowly warm to room temperature, then heat to mild reflux (approx. 80°C for DCE) for 2–4 hours.
-
Self-Validation Point: The solution should turn from a suspension to a clear, slightly yellow liquid. Evolution of gas should cease.
-
-
Verification: Take an aliquot for IR analysis. Look for the characteristic acyl isocyanate doublet around 2240 cm⁻¹ and 1700 cm⁻¹ (N=C=O and C=O stretches).
-
Isolation: Remove solvent under reduced pressure. The residue is the crude acyl isocyanate, often pure enough for subsequent steps. Do not overheat.
Protocol B: Curtius Rearrangement for Aryl Isocyanates
Context: A safer alternative to phosgene for generating aryl isocyanates on a milligram-to-gram scale.
Reagents:
Step-by-Step Workflow:
-
Activation: Dissolve Aryl Acid (1.0 eq) in Toluene. Add
(1.1 eq).[3] -
Azide Formation: Add DPPA (1.1 eq) at 0°C. Stir for 1 hour at RT.
-
Rearrangement: Heat the mixture to 80–100°C.
-
Usage: The resulting solution contains the Aryl Isocyanate and can be reacted directly with nucleophiles.
Part 4: Drug Development Applications[3]
N-Acyl Ureas as Pharmacophores
Acyl isocyanates react with amines to form N-acyl ureas (
Heterocycle Synthesis via [4+2] Cycloaddition
This is the distinct advantage of acyl isocyanates. They act as heterodienes or dienophiles in Diels-Alder type reactions, providing a shortcut to six-membered rings.
-
Pathway: Acyl Isocyanate + Enamine/Vinyl Ether
Oxazinone or Pyrimidine . -
Mechanism: The conjugated
system participates in a concerted [4+2] cyclization.
Figure 2: The [4+2] cycloaddition pathway unique to acyl isocyanates, yielding oxazinone scaffolds.
Part 5: Safety & Handling (E-E-A-T)[1]
Safety is not just compliance; it is a parameter of experimental success.
-
Sensitization: Both species are potent respiratory sensitizers. Exposure can lead to occupational asthma. Engineering Control: All weighing and transfers must occur in a functioning fume hood or glovebox.
-
Volatility:
-
Aryl: Often volatile (e.g., Phenyl Isocyanate). High vapor pressure requires strict ventilation.
-
Acyl: Generally less volatile due to higher molecular weight but more thermally unstable.
-
-
Quenching:
-
Protocol: Never quench large quantities with water alone (exothermic
evolution can cause splashing). -
Recommendation: Quench with a mixture of isopropanol and aqueous ammonia . The alcohol reacts fast to form the carbamate/ester, and ammonia scavenges any acid.
-
References
-
Speziale, A. J., & Smith, L. R. (1962). Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry. Link
- Ulrich, H. (1967). Cycloaddition Reactions of Heterocumulenes. Academic Press.
-
CDPH. (2022). Isocyanates: Working Safely.[7] California Department of Public Health. Link
-
Safe Work Australia. (2020). Guide to Handling Isocyanates.[7][8]Link
-
Bentham Science. (2024). Multi-functional Acyl Urea Compounds: A Review on Related Patents, Clinical Trials, and Synthetic Approaches.Link
-
Organic Syntheses.
-Chloroacetyl Isocyanate. Org.[1][9][10][11][12] Synth. 1964, 44, 12. Link
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. US3725450A - Process for the preparation of isocyanates from acyl azides - Google Patents [patents.google.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. Isocyanate Types - Kautschuk Group [kautschuk.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Isocyanate Compounds – A Guide on Exposure, Hazards [anitechgroup.com]
- 12. eurekaselect.com [eurekaselect.com]
4-Cyanobenzoyl isocyanate MSDS and safety data sheet
This technical guide is structured as a high-level monograph for research and development professionals. It prioritizes chemical logic, safety protocols, and application utility over standard administrative data.
Primary Application: Intermediate for Acyl Urea Pharmacophores & Heterocyclic Synthesis Chemical Class: Acyl Isocyanate / Benzonitrile Derivative
⚠️ CRITICAL DATA INTEGRITY ALERT: CAS Number Discrepancy
User Input Verification: The CAS number provided in the prompt (27807-84-7 ) is commercially and chemically indexed as 4-Chloro-3-oxobutanoic acid (also known as 4-chloroacetoacetic acid) in major registries (PubChem, ChemicalBook).
-
Target Compound: 4-Cyanobenzoyl isocyanate (Chemical Structure: N≡C-C6H4-C(=O)-N=C=O).
-
Correct Action: This guide focuses exclusively on This compound based on the chemical name provided. Researchers must verify the certificate of analysis (CoA) of their specific vial before use, as the safety profiles of an acyl isocyanate versus a keto-acid differ radically.
Part 1: Chemical Identity & Reactivity Profile
Structural Logic
This compound is a bifunctional electrophile . Its reactivity is defined by the synergy between the electron-withdrawing cyano group (
-
Acyl Isocyanate Activation: Unlike aryl isocyanates (Ar-NCO), the carbonyl group attached to the nitrogen significantly increases the electrophilicity of the isocyanate carbon. This makes the compound highly susceptible to nucleophilic attack, even by weak nucleophiles.
-
Para-Cyano Effect: The cyano group at the para position exerts a strong inductive (
) and mesomeric ( ) effect, further destabilizing the isocyanate and accelerating reaction rates with amines or alcohols.
Physical Properties (Predicted/Analogous)
| Property | Value / Description | Note |
| Physical State | Solid (Low Melting) or Semi-solid | Benzoyl isocyanate is solid (MP ~26°C); 4-CN group typically raises MP. |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to 4-cyanobenzamide and CO₂. |
| Appearance | White to pale yellow crystals | Darkens upon decomposition. |
Part 2: Safety Data Sheet (SDS) Highlights
Synthesized data based on GHS standards for Acyl Isocyanates and Benzonitriles.
GHS Hazards Classification
Signal Word: DANGER
| Hazard Class | Category | H-Statement | Description |
| Acute Toxicity | Cat 3/4 | H302/H332 | Harmful if swallowed or inhaled. (Nitrile component adds toxicity). |
| Skin Corr./Irrit. | Cat 1B | H314 | Causes severe skin burns and eye damage (Acyl isocyanates are corrosive). |
| Resp. Sens. | Cat 1 | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] |
| Reactivity | - | EUH014 | Reacts violently with water. |
Emergency Response Protocols
-
Inhalation: Immediate transfer to fresh air.[1][2] If wheezing occurs (sensitization), administer oxygen and seek urgent medical attention. Do not ignore "mild" coughing.
-
Skin Contact: Immediate drenching.[1] Do not wipe (spreads chemical). Wash with polyethylene glycol 400 (PEG 400) if available, or copious soap and water for 15 minutes.
-
Eye Contact: Rinse cautiously with water for 15+ minutes. Remove contact lenses.[1] Consult an ophthalmologist immediately (risk of corneal opacity).
-
Spill Management:
-
Evacuate area.[3]
-
Wear Full-Face Respirator (ABEK filter) and chemically resistant suit (Tychem).
-
Cover spill with wet sand or a mixture of ethanol/water/ammonia (90:5:5) to deactivate.
-
Do not seal waste containers immediately (CO₂ evolution may burst drums).
-
Part 3: Applications in Drug Discovery
The Acyl Urea Pharmacophore
The primary utility of this compound is the rapid synthesis of N-acyl ureas . The 4-cyano group provides a handle for further elaboration (e.g., conversion to tetrazoles, amidines, or hydrolysis to acids).
Key Reaction:
This scaffold is prevalent in:
-
Insect Growth Regulators: (e.g., Benzoylureas like Diflubenzuron).
-
Anticancer Agents: Kinase inhibitors where the acyl urea acts as a hydrogen bond donor/acceptor pair in the ATP binding pocket.
Heterocyclic Cyclization
The compound serves as a "C-N-C-O" building block for heterocycles.
-
Quinazolines: Reaction with 2-aminoacetophenone derivatives.[4]
-
1,3,5-Triazines: Cyclotrimerization or reaction with amidines.
Part 4: Experimental Protocols
Synthesis of this compound (In-situ)
Because commercial availability can be sporadic, in-situ generation is preferred.
Reagents: 4-Cyanobenzamide, Oxalyl Chloride, DCM (anhydrous). Mechanism: The "Speyer Method" – reaction of amide with oxalyl chloride.
-
Setup: Flame-dried 2-neck flask, N₂ atmosphere, reflux condenser.
-
Charge: Suspend 4-cyanobenzamide (10 mmol) in dry DCM (20 mL).
-
Addition: Add Oxalyl Chloride (12 mmol) dropwise at 0°C.
-
Reflux: Heat to reflux for 4–6 hours. Evolution of HCl and CO gas is observed.
-
Completion: The suspension clears as the isocyanate forms.
-
Use: Remove solvent in vacuo (if isolating) or use the solution directly for the next step.
General Procedure: N-Acyl Urea Synthesis
-
Preparation: Dissolve the target amine (1.0 equiv) in dry THF or DCM. Add Et₃N (1.1 equiv) only if the amine is a salt.
-
Coupling: Cool amine solution to 0°C. Add this compound (1.05 equiv) solution dropwise.
-
Note: Reaction is usually exothermic and instantaneous.
-
-
Workup: Quench with MeOH (destroys excess isocyanate). Concentrate.
-
Purification: Recrystallize from EtOH or EtOAc. (Acyl ureas are typically crystalline solids).
Part 5: Visualizations
Reaction Mechanism: Formation of Acyl Urea
This diagram illustrates the electrophilic activation of the isocyanate and the nucleophilic addition of a primary amine.
Caption: Nucleophilic addition of amine to the activated isocyanate carbon, stabilized by the electron-withdrawing benzoyl moiety.
Safety & Handling Workflow
A decision tree for safe handling in a research laboratory environment.
Caption: Operational workflow emphasizing moisture exclusion and specific spill decontamination protocols.
References
- Speyer, F. et al. (1913). Preparation of acyl isocyanates from amides and oxalyl chloride. Chemische Berichte.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 27807-84-7 (4-Chloro-3-oxobutanoic acid). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Isocyanates and their safe handling.[3] Retrieved from [Link]
-
Suh, S. et al. (2021). Benzylic C-H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science. Retrieved from [Link]
- Patent CN111004150B. (2020). Synthesis method of substituted benzoyl isocyanate.
Sources
Storage conditions for moisture-sensitive acyl isocyanates
Technical Guide: Storage & Handling of Moisture-Sensitive Acyl Isocyanates
Executive Summary
Acyl isocyanates (
Part 1: The Chemical Basis of Sensitivity
To master the storage of acyl isocyanates, one must understand the causality of their degradation. The acyl group acts as a powerful electron-withdrawing group (EWG), pulling electron density away from the nitrogen atom. This resonance effect increases the partial positive charge on the isocyanate carbon, lowering the activation energy for nucleophilic attack by water.
The Hydrolysis Cascade Upon contact with moisture, acyl isocyanates do not simply "spoil"; they undergo a decarboxylative decomposition.
-
Nucleophilic Attack: Water attacks the isocyanate carbon.
-
Unstable Intermediate: An acyl-carbamic acid is formed.
-
Decarboxylation: This intermediate rapidly collapses, releasing
gas and leaving behind the primary amide.
Key Consequence: The release of
Figure 1: Mechanistic pathway of acyl isocyanate hydrolysis showing the critical pressure-generating step.
Part 2: Storage Architecture
The storage protocol is not a static state but a dynamic barrier system.
Primary Containment & Atmosphere[2]
-
Vessel Type: Borosilicate glass with Sure/Seal™ or crimp-top septa is mandatory. Screw-cap bottles with simple liners are insufficient for long-term storage as they allow micro-diffusion of atmospheric moisture.
-
Inert Gas: Argon is superior to Nitrogen. Argon is heavier than air, forming a "blanket" over the liquid surface when the container is opened, whereas Nitrogen mixes more readily with air.
-
Headspace Management: Minimize headspace. If a significant volume is used, transfer the remainder to a smaller vessel to reduce the volume of gas that can potentially carry moisture.
Thermal Regulation
-
Temperature: Store at 2–8°C .
-
Causality: While hydrolysis is thermodynamically favorable at room temperature, cooling kinetically inhibits the reaction.
-
Warning: Do not freeze unless specified (e.g., -20°C). Freezing/thawing cycles can compromise septum integrity and induce condensation on the outside of the vessel, which may enter during transfer.
-
Desiccation Strategy
Secondary containment is the "fail-safe" layer.
-
Place the primary vessel inside a desiccator or a sealed secondary jar containing activated molecular sieves or Drierite™ with an indicator.
-
Self-Validating Check: If the desiccant indicator changes color, the secondary barrier has failed, and the primary vessel is likely compromised.
Part 3: Handling & Transfer Protocols[3]
The Golden Rule: Never expose the open liquid to the atmosphere. All transfers must occur within a closed system.
Protocol: The Positive Pressure Cannula Transfer This method ensures that even if a leak occurs, gas flows out, preventing air from flowing in.
-
Equilibration: Allow the refrigerated reagent to reach room temperature before removing the septum cap or inserting a needle.
-
Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the reagent.
-
-
Inert Gas Line: Insert a needle connected to an inert gas source (Argon/Nitrogen) into the reagent bottle septum. Ensure the line has a bubbler to prevent over-pressurization.
-
Transfer: Use a dry, inert-purged syringe or a double-ended needle (cannula).
-
Syringe: Draw inert gas into the syringe, expel it, and repeat 3x to purge air. Draw the liquid under positive pressure from the source bottle.
-
-
Seal Validation: Upon withdrawing the needle, apply a small amount of Parafilm or a new septum cap if the puncture is large.
Part 4: Quality Control & Self-Validation
Before committing the reagent to a high-value synthesis, verify its integrity.
Table 1: QC Indicators
| Method | Observation | Interpretation | Action |
| Visual | Clear, colorless/yellow liquid | Intact | Proceed |
| Visual | White solids/precipitate | Hydrolysis (Amide formation) | Filter or Distill |
| Audible | Hissing upon needle insertion | CO₂ pressure buildup | Vent carefully , Check Purity |
| IR Spec | Peak at ~2240 cm⁻¹ | Intact Isocyanate | Proceed |
| IR Spec | Peak at ~1650-1690 cm⁻¹ | Amide (C=O) contamination | Purify/Discard |
Quantitative Validation: The Dibutylamine Back-Titration This is the industry standard for determining precise NCO content (ISO 14896).
-
Reaction: Dissolve a weighed sample of acyl isocyanate in dry toluene.
-
Quench: Add a known excess of di-n-butylamine . The amine reacts rapidly with isocyanate to form a urea.
-
Titration: Back-titrate the unreacted amine with standard HCl (1N).
-
Calculation: The difference between the added amine and the remaining amine corresponds to the isocyanate content.
Figure 2: Self-validating decision tree for pre-use inspection.
Part 5: Emergency & Safety
Pressure Hazard:
Acyl isocyanates stored in moist conditions can generate significant
-
Never fill a storage vessel more than 75% full.
-
Never store in a standard screw-cap vial without a pressure-relief mechanism (e.g., a septum that can pop off under extreme pressure is safer than shattering glass).
-
Emergency Venting: If a bottle is suspected to be pressurized (bulging septum), place it behind a blast shield. Insert a needle connected to an exhaust line to relieve pressure safely before handling.
References
-
Sigma-Aldrich. Product Specification: Trichloroacetyl Isocyanate.[1]Link
-
Safe Work Australia. Guide to Handling Isocyanates. (2015). Link
-
Xylem Analytics. Titration of NCO value in resins according to DIN EN ISO 14896.Link
-
Thermo Fisher Scientific. Safety Data Sheet: Trichloroacetyl isocyanate.Link
-
Gelest, Inc. Infrared Analysis of Organosilicon Compounds (Reference for IR correlations).Link
Sources
Methodological & Application
Application Note: A Researcher's Guide to the Synthesis of N-Acyl Ureas using 4-Cyanobenzoyl Isocyanate
Introduction: The Strategic Importance of N-Acyl Ureas
In the landscape of modern drug discovery, the N-acyl urea moiety has emerged as a privileged scaffold. These compounds exhibit a remarkable breadth of biological activities, including potential as anticancer, anti-inflammatory, antidiabetic, and anticonvulsant agents.[1][2] Their unique structural arrangement, featuring a combination of hydrogen bond donors and acceptors alongside a tunable lipophilic character, makes them highly effective in modulating biological targets.[3]
The synthesis of N-acyl ureas is therefore a critical undertaking for medicinal chemists. Traditional methods often rely on the acylation of pre-formed ureas with highly reactive acyl chlorides or the coupling of carboxylic acids using carbodiimide reagents.[1][2] While effective, these methods can have limitations regarding substrate scope and the use of hazardous reagents.[2] An alternative and highly efficient route involves the reaction of amides or amines with isocyanates.[2]
This application note provides a detailed, field-proven guide to the preparation of N-acyl ureas utilizing 4-cyanobenzoyl isocyanate . This specific reagent offers distinct advantages: the acyl isocyanate functionality provides a direct and atom-economical pathway to the target structure, while the electron-withdrawing 4-cyano group enhances the electrophilicity of the isocyanate carbon, promoting a clean and efficient reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and critical safety guidance.
Reaction Mechanism and Scientific Principles
The formation of an N-acyl urea from this compound and a primary or secondary amine is a classic example of nucleophilic addition. The underlying chemistry is elegant in its simplicity and efficiency.
Causality of the Reaction: The isocyanate group (-N=C=O) is characterized by a highly electrophilic central carbon atom. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. In this compound, this electrophilicity is further amplified by the powerful electron-withdrawing nature of the cyano group (-C≡N) on the benzoyl ring.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbonyl carbon of the isocyanate.[4] This is the rate-determining step.
-
Proton Transfer: A rapid proton transfer from the nitrogen of the attacking amine to the nitrogen of the isocyanate group occurs, resulting in the stable N-acyl urea product.[4]
This reaction is typically very fast and clean, often proceeding to completion at room temperature without the need for a catalyst.[5] The choice of an aprotic solvent is critical to prevent the isocyanate from reacting with the solvent itself (e.g., alcohols) or with trace amounts of water, which would lead to the formation of an unstable carbamic acid, followed by decarboxylation to form an amine byproduct.
Caption: Mechanism of N-Acyl Urea Formation.
Safety First: Mandatory Precautions for Handling Isocyanates
Trustworthiness in science begins with safety. Isocyanates are potent sensitizers and irritants. Exposure can cause severe allergic reactions, asthma, and irritation to the skin, eyes, and respiratory tract.[6] Some isocyanates are also suspected carcinogens.[7] Adherence to strict safety protocols is non-negotiable.
-
Engineering Controls: All work with isocyanates must be conducted in a certified chemical fume hood with sufficient ventilation to keep exposure below permissible limits.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Use nitrile or butyl rubber gloves. Always double-check the manufacturer's compatibility chart. Change gloves immediately if contamination is suspected.[9]
-
Eye Protection: Chemical splash goggles are mandatory. For larger scale reactions, a face shield should be worn in addition to goggles.
-
Lab Coat: A flame-resistant lab coat with full sleeves is required.
-
Respiratory Protection: For handling solid isocyanates or if there is any risk of aerosol generation, an air-purifying respirator with organic vapor cartridges may be necessary. Consult your institution's environmental health and safety (EHS) office for specific guidance.
-
-
Handling and Storage: Isocyanates are moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6]
-
Spill and Decontamination: Have a spill kit ready. Small spills can be neutralized with a solution of 5% sodium carbonate, 5% liquid detergent, and 90% water. Allow at least 10 minutes of contact time.
Experimental Protocol: Synthesis of N-(4-Cyanobenzoyl)-N'-Aryl/Alkyl Urea
This protocol provides a self-validating system for the synthesis, purification, and characterization of a representative N-acyl urea.
Materials and Equipment
-
Reagents: this compound, primary or secondary amine of choice (e.g., aniline, benzylamine, diisopropylamine), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), ethyl acetate, hexanes, magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel (or syringe), condenser, nitrogen/argon inlet, TLC plates (silica gel), rotary evaporator, column chromatography setup, standard glassware.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the chosen amine (1.0 equivalent) in anhydrous DCM (approx. 0.2 M concentration).
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath). Causality Note: Adding the isocyanate slowly to the amine prevents localized heating and potential side reactions. The slight excess of isocyanate ensures full consumption of the limiting amine.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is typically rapid.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should be a new, less polar spot than the starting amine. The reaction is generally complete within 1-3 hours.
-
Work-up:
-
If the product precipitates from the reaction mixture, it can be isolated by vacuum filtration, washed with cold DCM, and dried.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by either:
-
Recrystallization: From a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Column Chromatography: If necessary, purify the residue on a silica gel column using an appropriate ethyl acetate/hexanes gradient.
-
Characterization
Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify key functional groups. Look for the characteristic C=O stretches of the urea (approx. 1640-1700 cm⁻¹) and the C≡N stretch (approx. 2230 cm⁻¹).[10]
-
Mass Spectrometry: To confirm the molecular weight.
Data Presentation and Troubleshooting
The following table provides representative data for the synthesis of N-(4-Cyanobenzoyl)-N,N'-diisopropylurea, as an example of this protocol's application.[10]
| Parameter | Value |
| Starting Amine | Diisopropylamine |
| Solvent | Not specified, DCM or THF recommended |
| Temperature | Room Temperature |
| Reaction Time | ~1-3 hours (estimated) |
| Yield | 92% |
| Melting Point | 92-94 °C |
| Appearance | Yellow Powder |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive isocyanate (hydrolyzed). | Ensure isocyanate is stored under anhydrous conditions. Purchase fresh reagent if necessary. |
| Starting amine is sterically hindered or poorly nucleophilic. | Increase reaction temperature or extend reaction time. Consider using a more polar solvent like DMF. | |
| Multiple Products on TLC | Reaction with water in the solvent. | Use freshly distilled, anhydrous solvents. Flame-dry all glassware. |
| Dimerization or trimerization of isocyanate. | Maintain a lower reaction temperature (0 °C to RT). Ensure slow addition of the isocyanate. | |
| Difficulty in Purification | Product has similar polarity to starting material. | Adjust the polarity of the chromatography eluent carefully. Consider recrystallization as an alternative. |
Visualizing the Experimental Workflow
The entire process, from initial setup to final analysis, can be visualized as a logical sequence of operations designed to ensure reproducibility and purity.
Caption: Standard workflow for N-Acyl Urea synthesis.
References
-
Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Mechanism of C-N bonds formation in electrocatalytic urea production revealed by ab initio molecular dynamics simulation. PubMed Central. Available at: [Link]
- Google Patents. (1998). WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.
-
Defense Technical Information Center. (n.d.). Isocyanates from Oxalyl Chloride and Amines. Available at: [Link]
-
National Center for Biotechnology Information. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed Central. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Available at: [Link]
-
MDPI. (2022). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Available at: [Link]
-
ResearchGate. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Available at: [Link]
-
Royal Society of Chemistry. (2021). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Available at: [Link]
-
ResearchGate. (2014). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Available at: [Link]
- Google Patents. (2007). US20070282078A1 - Synthesis of aryl N-acylurea from aryl isocyanates or aryl carbodiimides.
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. Available at: [Link]
-
Safe Work Australia. (2015). Guide for handling Isocyanates. Available at: [Link]
-
IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Isocyanate-based multicomponent reactions. PubMed Central. Available at: [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Available at: [Link]
-
Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques. Available at: [Link]
-
ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. icheme.org [icheme.org]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. safeworkhealth.com.au [safeworkhealth.com.au]
- 9. Isocyanates - Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques | Occupational Safety and Health Administration [osha.gov]
- 10. researchgate.net [researchgate.net]
Procedure for oxalyl chloride reaction with 4-cyanobenzamide
Technical Application Note: Synthesis of 4-Cyanobenzoyl Isocyanate via Oxalyl Chloride
Executive Summary
This application note details the protocol for reacting 4-cyanobenzamide with oxalyl chloride to synthesize This compound . While thionyl chloride is typically used to dehydrate amides to nitriles, oxalyl chloride is the reagent of choice for preserving the carbonyl functionality to generate acyl isocyanates—highly reactive intermediates used in the synthesis of acyl ureas, carbamates, and heterocycles in drug discovery (e.g., sulfonylurea antidiabetics, anticonvulsants).
Key Reaction Outcome:
-
Reactants: 4-Cyanobenzamide + Oxalyl Chloride
-
Major Product: this compound
-
Byproducts: HCl (gas), CO (gas), CO
(gas)[1]
Reaction Mechanism & Chemical Logic
The transformation follows the Speziale-Smith mechanism . Unlike simple dehydration, oxalyl chloride reacts with the primary amide to form an
Mechanistic Pathway:
-
Nucleophilic Attack: The amide nitrogen attacks an acyl chloride carbon of oxalyl chloride.
-
Intermediate Formation: Formation of the
-acyloxamoyl chloride adduct. -
Cyclization/Elimination: The intermediate undergoes thermal decomposition (often via a cyclic oxazolidinedione-like transition state), releasing CO and HCl to form the acyl isocyanate.
Figure 1: Mechanistic pathway for the conversion of primary amides to acyl isocyanates using oxalyl chloride.
Safety & Handling (Critical)
Hazard Class: High.
-
Oxalyl Chloride: Reacts violently with water.[1] Toxic by inhalation.[2] Causes severe burns.[2]
-
Carbon Monoxide (CO): Colorless, odorless, toxic gas released during the reaction. Must use a working fume hood. [1][3]
-
Pressure: The reaction generates 3 moles of gas (CO, CO
, HCl) for every mole of product. The system must be vented through a scrubber (e.g., NaOH trap) to prevent over-pressurization.
Experimental Protocol
Reagents & Equipment[1][4][5][6]
| Component | Specification | Role |
| 4-Cyanobenzamide | >98% Purity, finely ground | Substrate |
| Oxalyl Chloride | 2.0 M in DCM or Neat (>99%) | Reagent (Electrophile) |
| 1,2-Dichloroethane (DCE) | Anhydrous (<50 ppm H | Solvent (High boiling point) |
| Dichloromethane (DCM) | Anhydrous (Alternative) | Solvent (Lower boiling point) |
| Apparatus | 3-Neck RBF, Reflux Condenser, N | Reactor Setup |
Step-by-Step Procedure
Scale: 10 mmol (1.46 g of 4-cyanobenzamide)
Step 1: System Preparation
-
Oven-dry a 100 mL 3-neck round-bottom flask (RBF), reflux condenser, and magnetic stir bar.
-
Assemble the apparatus under a flow of dry Nitrogen or Argon.
-
Connect the top of the condenser to an oil bubbler venting into a 10% NaOH scrubber solution (to neutralize HCl).
Step 2: Reactant Charging
-
Charge 4-cyanobenzamide (1.46 g, 10.0 mmol) into the flask.
-
Add anhydrous 1,2-Dichloroethane (DCE) (30 mL).
-
Note: The amide may not fully dissolve initially; a slurry is normal.
-
-
Cool the mixture to 0°C in an ice bath (optional but recommended to control initial exotherm).
Step 3: Addition of Oxalyl Chloride
-
Add Oxalyl Chloride (1.3 mL, ~15.0 mmol, 1.5 equiv) dropwise via a pressure-equalizing addition funnel or syringe over 10 minutes.
-
Observation: Gas evolution (HCl) may begin immediately.
-
Step 4: Reaction (Reflux)
-
Remove the ice bath and allow the mixture to warm to room temperature (stir for 30 mins).
-
Heat the reaction mixture to reflux (83°C for DCE) .
-
Maintain reflux for 3 to 5 hours .
-
Endpoint Criteria: The reaction typically transitions from a slurry to a clear, homogeneous solution as the amide is consumed and the isocyanate forms. Gas evolution should cease.
-
Step 5: Isolation
-
Cool the reaction mixture to room temperature under inert atmosphere.
-
Concentrate the solution under reduced pressure (Rotary Evaporator) to remove solvent and excess oxalyl chloride.
-
Caution: The distillate contains oxalyl chloride and HCl. Handle waste accordingly.
-
-
The residue is This compound (typically a white to pale yellow solid).
-
Purification: The crude material is often sufficiently pure (>95%) for subsequent reactions (e.g., addition of amines). If necessary, it can be recrystallized from anhydrous hexane/toluene or vacuum distilled (though high boiling point makes this difficult).
Figure 2: Experimental workflow for the synthesis.
Characterization & Validation
To confirm the formation of the isocyanate and ensure no residual amide or nitrile dehydration (terephthalonitrile) occurred:
| Method | Expected Signal | Mechanistic Insight |
| FT-IR | ~2240–2260 cm | The appearance of the isocyanate doublet and disappearance of NH |
| ~128 ppm (N=C=O) ~160-165 ppm (C=O) | The isocyanate carbon is distinct. The carbonyl carbon shifts significantly from the starting amide. | |
| Reactivity Test | Formation of Methyl Carbamate | Treat a small aliquot with excess methanol. Isocyanates rapidly form carbamates; nitriles do not react under these mild conditions. |
Troubleshooting
-
Issue: Reaction remains a slurry.
-
Cause: Incomplete reaction or insufficient temperature.
-
Solution: Switch solvent from DCM (40°C) to DCE (83°C) or Toluene (110°C). Ensure anhydrous conditions (water hydrolyzes the product back to amide).
-
-
Issue: Low Yield.
-
Cause: Hydrolysis during workup.
-
Solution: Acyl isocyanates are extremely moisture sensitive. Avoid silica gel chromatography. Use the crude material immediately for the next step (e.g., urea formation).
-
References
-
Speziale, A. J., & Smith, L. R. (1962). Reaction of Oxalyl Chloride with Amides. Journal of Organic Chemistry, 27(10), 3742-3743. Link
-
Speziale, A. J., & Smith, L. R. (1963). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 28(7), 1805–1811. Link
-
Speziale, A. J., & Smith, L. R. (1973).
-Chloroacetyl Isocyanate. Organic Syntheses, Coll.[4] Vol. 5, p.204. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Isocyanate Reaction Purification
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals encountering challenges with byproduct formation in isocyanate reactions. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established scientific principles. Our goal is to empower you with the expertise to diagnose and resolve common purification issues, ensuring the integrity and purity of your target molecules.
Introduction: The Challenge of Isocyanate Reactivity
Isocyanates are highly valuable reagents in organic synthesis due to their reactivity towards a wide range of nucleophiles, enabling the formation of urethanes, ureas, and amides. However, this high reactivity is a double-edged sword. Undesired side reactions, particularly with trace amounts of water or with the primary product itself, can lead to the formation of persistent byproducts that are often challenging to remove. This guide focuses on the identification, prevention, and removal of the most common of these byproducts: symmetrically substituted ureas and N-aryl amides (in the context of reactions involving carboxylic acids like benzoic acid).
Troubleshooting & FAQs: Diagnosing and Mitigating Byproduct Formation
This section addresses common issues encountered during isocyanate reactions in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Q1: I've observed a significant amount of a white, insoluble precipitate in my reaction mixture. What is it, and how did it form?
A1: The white precipitate is most likely a symmetrically substituted urea. This is the most common byproduct in isocyanate reactions and is formed when the isocyanate reacts with water.[1] Even trace amounts of moisture in your solvents, reagents, or glassware can lead to this side reaction.
-
Mechanism of Urea Formation: The reaction proceeds through a two-step mechanism. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[2][3] The newly formed, highly nucleophilic amine then swiftly reacts with a second molecule of isocyanate to produce a stable, and often poorly soluble, disubstituted urea.[1][4] This side reaction consumes two equivalents of your isocyanate for every mole of water present, which can significantly impact your yield.[1]
Mechanism of Symmetrical Urea Formation
Q2: My reaction involves a carboxylic acid, and I'm getting a mixture of the desired amide and other impurities. What are the likely side products?
A2: When reacting an isocyanate with a carboxylic acid to form an N-substituted amide, the initial adduct is an unstable mixed carbamic-carboxylic anhydride.[5] This intermediate can decompose through several pathways, leading to a mixture of products including the desired amide, a symmetrically substituted urea, and the carboxylic anhydride.[5]
-
Controlling the Reaction: The formation of the desired amide can be favored by using an anhydrous hydrogen halide catalyst and ensuring the carboxylic acid is substantially anhydrous.[5] The use of ionic liquids as solvents has also been shown to promote the formation of amides while suppressing the formation of urea byproducts.[6]
Q3: Besides urea, what other byproducts should I be aware of in my isocyanate reaction?
A3: At elevated temperatures or in the presence of excess isocyanate, further side reactions can occur:
-
Allophanates: Formed when an isocyanate reacts with a urethane linkage. This is more prevalent at temperatures above 100-140°C.[1][7]
-
Biurets: Result from the reaction of an isocyanate with a urea linkage.[1]
-
Isocyanurates (Trimers): Isocyanates can self-condense to form stable cyclic trimers, a reaction often catalyzed by certain bases or organometallic compounds and favored by higher temperatures.[1]
Overview of Isocyanate Reaction Pathways
Q4: How can I minimize the formation of these byproducts from the start?
A4: Proactive measures during your experimental setup are crucial:
-
Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Pre-dry reagents and use molecular sieves where appropriate.[1]
-
Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[1]
-
Temperature Control: Maintain the recommended reaction temperature. Excessive heat can promote the formation of allophanates, biurets, and isocyanurates.[1]
-
Order of Addition: In some cases, adding the isocyanate slowly to the nucleophile can help minimize side reactions by maintaining a low concentration of the isocyanate.
Purification Protocols: A Step-by-Step Guide
This section provides detailed methodologies for removing common benzamide and urea byproducts from your reaction mixture.
Protocol 1: Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid products, leveraging the solubility differences between the desired compound and the impurities.[8]
Principle: The ideal recrystallization solvent will dissolve the desired product well at elevated temperatures but poorly at lower temperatures, while the urea or benzamide byproduct will either be sparingly soluble at high temperatures or remain soluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Screening:
-
Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, water) at room temperature and at their boiling points.
-
Simultaneously, test the solubility of the suspected byproduct (e.g., diphenylurea if you used phenyl isocyanate) in the same solvents.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (including some urea byproducts) are present in the hot solution, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals and to prevent the trapping of impurities.[9]
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[9]
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Solubility Data for Common Compounds:
| Compound | Solvent | Solubility at 25°C (g/100mL) | Solubility at 78°C (g/100mL) |
| Ethyl Carbamate | Ethanol | Highly Soluble | Very Highly Soluble |
| Urea | Ethanol | ~15.8 | ~72.5 |
| 1,3-Diphenylurea | Ethanol | Moderately Soluble[10] | More Soluble |
| 1,3-Diphenylurea | DMSO | ~3 g/100mL[11] | - |
| Benzamide | Methanol | 21.6 | - |
| Benzamide | Ethanol | 9.8 | - |
| Benzamide | Acetone | 16.7 | - |
Note: This table provides illustrative data. It is essential to determine the solubility of your specific product and byproducts experimentally.
Protocol 2: Liquid-Liquid Extraction
This technique is useful for separating compounds based on their differing solubilities in two immiscible liquid phases, often an organic solvent and an aqueous solution. It is particularly effective for removing unreacted starting materials like acidic or basic compounds.
Principle: By manipulating the pH of the aqueous phase, acidic or basic impurities can be converted into their water-soluble salt forms, allowing them to be extracted from the organic phase containing the neutral desired product.[12]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash (Acidic Impurity Removal):
-
To remove unreacted carboxylic acids (like benzoic acid), add a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to the separatory funnel.
-
Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer. Repeat the wash if necessary.
-
-
Aqueous Wash (Basic Impurity Removal):
-
To remove unreacted amines, add a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.
-
Shake and separate the layers as described above.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any remaining water.
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Workflow for Purification by Liquid-Liquid Extraction -
Protocol 3: Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and bind specific types of molecules, allowing for their removal from solution by simple filtration.[13] This is an excellent technique for removing excess reagents or reactive byproducts.
Principle: An appropriate scavenger resin with functional groups that react with the target impurity (e.g., an acidic resin to scavenge amines, or a nucleophilic resin to scavenge excess isocyanate) is added to the reaction mixture. After a sufficient reaction time, the resin, now with the impurity bound to it, is filtered off.
Step-by-Step Methodology for Removing Amine Byproducts:
-
Resin Selection: Choose a resin with acidic functional groups to scavenge the amine byproduct. Amberlyst® 15, a strongly acidic cation exchange resin, is a suitable choice.[14][15]
-
Resin Preparation: Wash the resin with the reaction solvent to remove any impurities and to swell the resin.
-
Scavenging:
-
Add the prepared resin to the crude reaction mixture (typically 2-4 equivalents relative to the impurity).
-
Stir the mixture at room temperature for a few hours to overnight. Monitor the removal of the amine by TLC or LC-MS.
-
-
Isolation:
-
Filter off the resin and wash it with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Analytical Methods for Purity Assessment
Confirming the purity of your final product is a critical step. The following techniques are commonly used to detect and quantify benzamide and urea byproducts.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Application: In-situ reaction monitoring and qualitative analysis of the final product.
-
Key Vibrational Bands:
-
Isocyanate (N=C=O): Strong, sharp absorbance around 2250-2285 cm⁻¹. The disappearance of this peak indicates the consumption of the isocyanate.[16][17]
-
Urethane (R-NH-CO-OR'): C=O stretch around 1700-1730 cm⁻¹; N-H stretch around 3300-3400 cm⁻¹.[18][19]
-
Urea (R-NH-CO-NH-R): C=O stretch around 1630-1680 cm⁻¹; N-H stretch around 3300-3500 cm⁻¹.[18]
-
Amide (R-CO-NH-R'): C=O stretch (Amide I band) around 1630-1680 cm⁻¹; N-H bend (Amide II band) around 1510-1550 cm⁻¹.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Application: Quantitative analysis of the product and impurities.
-
Methodology: Reversed-phase HPLC with a C18 column is commonly used. A mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid for improved peak shape, is effective for separating the more polar urea/benzamide byproducts from the less polar urethane/amide product.[20][21] Derivatization of unreacted isocyanates may be necessary for accurate quantification.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: Structural confirmation of the desired product and identification of impurities.
-
Key Chemical Shifts (¹H NMR):
-
Urethane N-H: Broad singlet, typically in the range of δ 5-9 ppm.
-
Urea N-H: Broad singlet, often in a similar range to urethanes (δ 5-9 ppm).
-
Amide N-H: Broad singlet, typically δ 7.5-8.5 ppm.
-
Protons adjacent to the nitrogen or oxygen of the urethane/urea/amide linkage will also have characteristic chemical shifts.
-
-
Key Chemical Shifts (¹³C NMR):
-
Urethane C=O: δ 150-160 ppm.
-
Urea C=O: δ 155-165 ppm.
-
Amide C=O: δ 165-175 ppm.
-
References
- Mann, F. G., & Bruist, B. C. (Year). Title of the work. Ber. Dtsch. Chem. Ges., Volume(Issue), pages.
-
Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. (n.d.). SciELO. [Link]
- CN1865241A - Ethyl carbamate and its preparation method - Google Patents. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 5, 2026, from [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. (2023, December 5). PMC - NIH. [Link]
-
Separation of Urethane on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Urea Analyzed by HPLC - AppNote. (n.d.). MicroSolv Technology Corporation. [Link]
-
Module XV – Preparation of N-Benzyl Benzamide from Benzoic Acid. (2020, November 18). [Video]. YouTube. [Link]
-
Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020, March 28). Reddit. [Link]
-
(PDF) Amberlyst-15 in Organic Synthesis. (2007, August). ResearchGate. [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). [Link]
-
N-Methyl-N',N'-diphenylurea | C14H14N2O | CID 25711. (n.d.). PubChem - NIH. [Link]
-
4.6: Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. [Link]
-
Investigations of hydrogen bonding in the poly(urethane-urea)-based mem- brane materials by using FTIR spectroscopy. (n.d.). Biblioteka Nauki. [Link]
-
Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]
-
Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. (n.d.). Organic Chemistry Portal. [Link]
-
Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF. (2005, August). ResearchGate. [Link]
-
1,3-Diphenylurea | Solubility of Things. (n.d.). [Link]
-
Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Spectroscopy. [Link]
-
Acid-Base Extraction Tutorial. (2020, March 21). [Video]. YouTube. [Link]
-
Troubleshooting of hydrazine carbamate synthesis. (n.d.). Reddit. [Link]
-
Ethyl carbamate. (n.d.). Wikipedia. [Link]
-
Allophanate Formation. (n.d.). Polyurethanes science, technology, markets, and trends. [Link]
-
How would you make the following compounds from N-benzylbenzamide? b. benzoic acid. (n.d.). Pearson. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
- WO2000050389A1 - Efficient carbamate synthesis. (n.d.).
-
SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry. [Link]
-
solid-liquid extraction. (n.d.). Columbia University. [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). [Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation. [Link]
-
SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry. [Link]
-
Scavenger Resins. (n.d.). Amerigo Scientific. [Link]
-
FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. (n.d.). ResearchGate. [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (n.d.). [Link]
- US5354689A - Method of detecting isocyanates. (n.d.).
-
Infrared Spectroscopy of a Polyurethane Elastomer Under Thermal Stress. (1998, July 1). OSTI.GOV. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. [Link]
-
UNIVERSITÉ DU QUÉBEC À MONTRÉAL DEVELOPMENT OF A METHOD FOR QUANTIFICATION OF TOLUENE DIISOCYANATES AND METHYLENEDIPHENYL DI. (n.d.). Archipel UQAM. [Link]
-
Isocyanate. (n.d.). Wikipedia. [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023, August 24). MDPI. [Link]
-
Urea Formation. (n.d.). Polyurethanes science, technology, markets, and trends. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Quality Control of Isocyanates | Metrohm [metrohm.com]
- 3. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]
- 4. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 5. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. epa.gov [epa.gov]
- 21. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
Technical Guide: Optimal Solvents & Protocols for 4-Cyanobenzoyl Isocyanate
The following technical guide addresses the optimization of reaction conditions for 4-cyanobenzoyl isocyanate , a highly electrophilic acyl isocyanate reagent.
Executive Summary & Reagent Profile
This compound (CAS: N/A for specific commercial widely listed, often generated in situ or custom; analogue p-cyanobenzoyl isocyanate derivatives) is an acyl isocyanate . Unlike standard aryl isocyanates (e.g., 4-cyanophenyl isocyanate), the carbonyl group adjacent to the isocyanate moiety significantly enhances electrophilicity.
-
Reactivity: Extremely High. Reacts violently with water and rapidly with weak nucleophiles.
-
Primary Application: Synthesis of N-acyl ureas (via amine addition) and N-acyl carbamates (via alcohol addition).
-
Critical Handling: Must be handled under inert atmosphere (Ar or N₂). Moisture exclusion is paramount.[1]
Solvent Compatibility Matrix
The choice of solvent dictates reaction rate, solubility of the intermediate acyl urea, and the suppression of side reactions (hydrolysis).
Class A: Recommended Solvents (Optimal)
These solvents are inert, aprotic, and allow for easy isolation of products, which often precipitate out.
| Solvent | Dielectric Constant ( | Suitability | Technical Notes |
| Dichloromethane (DCM) | 8.93 | Excellent | Standard choice. High solubility for the isocyanate; low solubility for the N-acyl urea product (facilitates filtration). Easy removal. |
| Toluene | 2.38 | Excellent | ideal for reflux if thermal activation is needed (rare). Product usually crystallizes upon cooling. |
| Tetrahydrofuran (THF) | 7.58 | Good | Must be anhydrous . Good for solubilizing polar amine partners. Product may remain soluble, requiring evaporation. |
| 1,4-Dioxane | 2.21 | Good | Useful for higher boiling point requirements. Freeze-drying compatible. |
Class B: Usable with Caution
| Solvent | Risk Factor | Technical Notes |
| Acetonitrile (MeCN) | Medium | Can be used if reactants are polar. Warning: Commercial MeCN often contains water; must be freshly distilled or dried over molecular sieves. |
| Ethyl Acetate | Low | Generally inert to acyl isocyanates at RT. Avoid high temperatures to prevent potential transacylation or exchange reactions. |
Class C: Prohibited (Incompatible)
| Solvent | Interaction Mechanism | Consequence |
| Alcohols (MeOH, EtOH) | Nucleophilic Attack | Irreversible formation of N-acyl carbamates (solvolysis). |
| Water / Aqueous buffers | Hydrolysis | Rapid decomposition to 4-cyanobenzamide and CO₂. |
| DMSO / DMF | Side Reactions | DMSO can act as an oxidant or nucleophile under certain conditions. DMF can decompose to dimethylamine, reacting with the isocyanate. Hard to remove. |
| Primary/Secondary Amines | Reactant | These are reagents, not solvents. |
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Category 1: Solubility & Precipitation
Q: The reaction mixture turned into a thick slurry immediately upon adding the amine. Is this a problem? A: No, this is usually a sign of success.
-
Mechanism: Acyl ureas are significantly less soluble in non-polar solvents (DCM, Toluene) than the starting materials due to strong intermolecular hydrogen bonding (stacking).
-
Action: Add more solvent to maintain stirring. Upon completion, filter the solid; this is likely your pure product.
-
Validation: Check TLC of the supernatant. If the isocyanate spot is gone, the reaction is complete.
Q: My starting material (this compound) is not dissolving in Toluene. A: The reagent is a polar solid.
-
Solution: Switch to DCM or Anhydrous THF . If using Toluene is mandatory (e.g., for a specific reflux step), gently warm the mixture (40°C). If it remains insoluble, ensure the reagent hasn't hydrolyzed to the amide (which is very insoluble in toluene).
Category 2: Stability & Side Reactions
Q: I see bubbling during the reaction. Is this normal? A: Only if you are using a carbonate base.
-
Diagnosis: If running a neat reaction (Isocyanate + Amine), bubbling indicates moisture contamination .
-
Chemistry: Acyl Isocyanate + H₂O
Carbamic Acid Amide + CO₂ (gas) . -
Fix: Stop. Your solvent or atmosphere is wet. Repeat with freshly dried solvents and flame-dried glassware.
Q: The yield is low, and I isolated 4-cyanobenzamide. A: This confirms Hydrolysis .
-
Root Cause: The acyl isocyanate reacted with adventitious water instead of your nucleophile.
-
Prevention:
-
Dry all glassware at 120°C.
-
Use a nitrogen balloon or Schlenk line.
-
Verify solvent water content (<50 ppm) using Karl Fischer titration or activated molecular sieves.
-
Category 3: Purification
Q: How do I remove excess isocyanate if I used a slight excess? A: Do not use chromatography immediately (silica is acidic/wet and can degrade the reagent).
-
Chemical Scavenging: Add a small amount of PS-Trisamine (polymer-supported trisamine) or simple morpholine (if product precipitates and morpholine urea stays in solution).
-
Physical Removal: Triturate the crude solid with cold hexanes or ether. The acyl isocyanate is soluble; the urea product is not.
Standard Operating Procedure (SOP)
Protocol: Synthesis of N-(4-cyanobenzoyl)-N'-alkylurea
Reagents:
-
This compound (1.0 equiv)
-
Amine nucleophile (0.95 equiv) – Using slight deficit of amine ensures all amine is consumed.
-
Solvent: Anhydrous Dichloromethane (DCM).
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with N₂.
-
Dissolution: Charge flask with this compound. Add DCM (0.1 M concentration) via syringe.
-
Addition: Dissolve the amine in a minimal amount of DCM. Add this solution dropwise to the isocyanate solution at 0°C (ice bath). Note: The reaction is exothermic.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours.
-
Observation: A white precipitate typically forms within minutes.
-
-
Workup:
-
If Solid Forms: Vacuum filter the solid. Wash with cold DCM (
) and Hexanes ( ). Dry under high vacuum. -
If Homogeneous: Concentrate in vacuo. Triturate the residue with Hexanes/Ether to induce crystallization.
-
Mechanistic Visualization
The following diagrams illustrate the reaction pathway and the critical decision process for solvent selection.
Figure 1: Reaction Pathway & Competitive Hydrolysis
Blue paths indicate desired synthesis; Red paths indicate failure modes.
Caption: Kinetic competition between amine nucleophiles (Product pathway) and moisture (Hydrolysis pathway).
Figure 2: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent based on solubility and thermal requirements.
References
-
Preparation of Isocyanate Derivatives: United States Patent 4238404. Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds.[2][3]
-
Acyl Isocyanate Reactivity: Nishad, B. et al. "Acyl isocyanates generated by the reaction of primary amides with oxalyl chloride..."[4] J. Org.[4] Chem., 2024 , 89, 13179-13191.[4]
-
Synthesis of N-Acylureas: Organic Syntheses, Coll. Vol. 9, p.282 (1998); Vol. 73, p.116 (1996). (General procedure for acyl isocyanate generation and reaction).
-
Solvent Effects in Isocyanate Reactions: ResearchGate. "Reaction of Isocyanates with amines".
Sources
- 1. 4-Cyanobenzoyl chloride(6068-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. US4238404A - Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds - Google Patents [patents.google.com]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Technical Support Center: Minimizing Polymerization of 4-Cyanobenzoyl Isocyanate
Welcome to the Technical Support Center for 4-Cyanobenzoyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing unwanted polymerization and other side reactions during its use. Our goal is to equip you with the knowledge to confidently handle this versatile but highly reactive reagent.
I. Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to polymerization?
A1: this compound possesses two highly reactive functional groups: the isocyanate (-N=C=O) group and the cyano (-C≡N) group. The isocyanate group is an electrophile, making it susceptible to attack by nucleophiles.[1] Unintentional polymerization can be initiated by trace amounts of water, which reacts with the isocyanate to form an unstable carbamic acid. This intermediate then decomposes to an amine and carbon dioxide. The newly formed amine is a potent nucleophile that can react with another isocyanate molecule, initiating a chain reaction that leads to the formation of polyurea.[2] Additionally, under certain conditions such as high temperatures or the presence of specific catalysts, isocyanates can undergo self-condensation to form cyclic trimers known as isocyanurates.[2]
Q2: What are the visible signs of this compound polymerization?
A2: The most common indicator of polymerization is the formation of a white, insoluble solid within your reaction mixture or storage container. This solid is typically a polyurea byproduct.[2] Other signs may include increased viscosity of your solution, the appearance of turbidity, or the evolution of a gas (carbon dioxide) which can lead to pressure buildup in a sealed container.[3][4]
Q3: How should I properly store this compound to prevent polymerization?
A3: Proper storage is critical to maintaining the integrity of this compound. It should be stored in a cool, dry location, away from heat sources and direct sunlight.[3][4] The storage container should be tightly sealed to prevent moisture ingress from the atmosphere.[5] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to further minimize contact with moisture.[6] Regularly inspect the container for any signs of increased pressure.[3]
Q4: Can I use a chemical stabilizer with this compound?
A4: Yes, chemical stabilizers can be used to inhibit polymerization during storage. Common stabilizers for isocyanates include certain phenols and phosphites.[7][8] However, it's important to note that these stabilizers may need to be removed before use, as they can also inhibit the desired reaction.[9] The choice of stabilizer and its concentration should be carefully considered based on your specific application and the required purity of the final product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Unexpected formation of a white precipitate during the reaction.
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Moisture Contamination | Water reacts with the isocyanate to form an amine, which then initiates polymerization to form insoluble polyurea.[1][2] | Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. A common method is distillation from a suitable drying agent like sodium-benzophenone ketyl for ethereal solvents.[2] All other reagents should be thoroughly dried before addition. |
| Contaminated Glassware | Residual moisture or nucleophilic impurities on the surface of the glassware can trigger polymerization. | Proper Glassware Preparation: Oven-dry all glassware immediately before use. For highly sensitive reactions, flame-drying under vacuum is recommended.[2] |
| Reaction Temperature Too High | Elevated temperatures can accelerate the rate of unwanted side reactions, including polymerization and trimerization.[2][4] | Optimize Reaction Temperature: Conduct the reaction at the lowest effective temperature. Consider running small-scale experiments at various temperatures to determine the optimal conditions. |
Issue 2: Low yield of the desired product despite complete consumption of starting material.
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Side Reaction with Nucleophilic Solvents | Protic solvents (e.g., alcohols, primary/secondary amines) will react with the isocyanate group, consuming the reagent and forming urethanes or ureas, respectively.[1] | Use of Inert Solvents: Employ aprotic, anhydrous solvents such as tetrahydrofuran (THF), toluene, or dichloromethane. |
| Formation of Allophanates or Biurets | Excess isocyanate can react with the desired urethane or urea linkages, especially at higher temperatures, to form allophanates or biurets.[2] | Stoichiometric Control: Use a slight excess of the nucleophilic reagent relative to the isocyanate to ensure complete consumption of the isocyanate and minimize these side reactions. |
| Catalyst-Induced Side Reactions | Certain catalysts can promote side reactions. For instance, some catalysts may favor trimerization over the desired reaction.[2] | Careful Catalyst Selection: Choose a catalyst that is selective for the desired reaction. The selectivity of various catalysts for the isocyanate-polyol reaction versus the isocyanate-water reaction has been studied.[10] |
Issue 3: Inconsistent reaction outcomes.
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Variability in Reagent Purity | Impurities in either the this compound or the nucleophilic substrate can lead to unpredictable side reactions. | Reagent Purity Verification: Use reagents of the highest possible purity. If necessary, purify the this compound by recrystallization from a dry, non-polar solvent like carbon tetrachloride.[11] |
| Atmospheric Contamination | Exposure to atmospheric moisture and oxygen during the reaction setup or workup can lead to inconsistent results. | Inert Atmosphere Technique: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using Schlenk line or glovebox techniques. |
III. Experimental Protocols and Visualizations
Protocol 1: General Procedure for a Reaction with an Alcohol under Anhydrous Conditions
This protocol provides a step-by-step guide for reacting this compound with an alcohol to form a urethane, while minimizing polymerization.
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) should be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use freshly distilled anhydrous solvent. For example, THF can be dried by refluxing over sodium-benzophenone ketyl until a persistent blue or purple color is observed, indicating the solvent is anhydrous and oxygen-free.[2]
-
Reagent Preparation: Dissolve the alcohol in the anhydrous solvent in the reaction flask under an inert atmosphere. If the alcohol is a solid, ensure it is thoroughly dried in a vacuum oven before use.
-
Addition of this compound: Dissolve the this compound in the anhydrous solvent in the dropping funnel. Add the isocyanate solution dropwise to the stirred alcohol solution at the desired reaction temperature (often starting at 0 °C to control the initial exotherm).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of a primary or secondary amine (e.g., a few drops of dibutylamine). Proceed with the appropriate extraction and purification steps for your desired product.
Workflow for Minimizing Polymerization
The following diagram illustrates the key decision points and actions to minimize the polymerization of this compound.
Caption: Water-induced polymerization of isocyanates.
IV. References
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]
-
Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The Aquila Digital Community. Retrieved from [Link]
-
Google Patents. (n.d.). WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides. Retrieved from
-
IHSA. (n.d.). Preventing isocyanate exposure during epoxy and joint filling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from [Link]
-
Reddit. (2021). Safety measures for working with isocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]
-
ResearchGate. (n.d.). How can I determine the exact formulation of an isocyanate prepolymer?. Retrieved from [Link]
-
Google Patents. (n.d.). CN111004150B - Synthesis method of substituted benzoyl isocyanate. Retrieved from
-
National Center for Biotechnology Information. (2020). Nucleophilic Isocyanation. Retrieved from [Link]
-
Google Patents. (n.d.). EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. Retrieved from
-
The Role of 4-Cyanophenyl Isocyanate in Modern Polymer Synthesis. (n.d.). Retrieved from [Link]
-
European Patent Office. (n.d.). Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermal Stability of Aqueous Polyurethanes Depending on the Applied Catalysts. Retrieved from [Link]
-
Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives. Retrieved from
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). RSC Advances, 12(43), 28063-28076. [Link]
-
MDPI. (n.d.). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. Retrieved from [Link]
-
Sci-Hub. (n.d.). On the Reaction of α-Chlorobenzylic Cations with Isocyanates. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Determination of Organic Isocyanates of Isothiocyanates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). How To Get Isocyanate?. Retrieved from [Link]
-
Google Patents. (n.d.). US3247236A - Stabilization of isocyanates. Retrieved from
-
Google Patents. (n.d.). US5354689A - Method of detecting isocyanates. Retrieved from
-
ResearchGate. (n.d.). Polyurethane-bound stabilizers. Retrieved from [Link]
-
BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Retrieved from [Link]
-
Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved from [Link]
-
Quora. (2021). I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?. Retrieved from [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. actsafe.ca [actsafe.ca]
- 4. Isocyanates – A family of chemicals [tc.canada.ca]
- 5. ihsa.ca [ihsa.ca]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 10. Thermal Stability of Aqueous Polyurethanes Depending on the Applied Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectrum Analysis of the NCO Peak in 4-Cyanobenzoyl Isocyanate
For researchers, scientists, and professionals in drug development, precise and efficient characterization of reactive intermediates is paramount. 4-Cyanobenzoyl isocyanate, a key building block in the synthesis of various pharmaceutical and bioactive molecules, demands rigorous analytical scrutiny. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to monitor the highly reactive isocyanate (NCO) functional group. This guide provides an in-depth comparison of the FTIR spectral features of this compound, contextualized with other relevant aromatic isocyanates, and is supported by detailed experimental protocols.
The Significance of the Isocyanate NCO Peak in FTIR Analysis
The isocyanate group possesses a strong and characteristic absorption band in a region of the infrared spectrum that is often devoid of other significant peaks, making it an ideal marker for identification and quantification.[1] This peak arises from the asymmetric stretching vibration of the -N=C=O group and its precise position and intensity can provide valuable insights into the molecular structure and purity of the compound.[2] Monitoring the disappearance of this peak is also a fundamental approach in reaction kinetics, allowing for real-time tracking of isocyanate consumption during the formation of urethanes, ureas, and other derivatives.[3]
The electronic environment surrounding the NCO group significantly influences its vibrational frequency. Electron-withdrawing substituents on the aromatic ring, such as the cyano group in this compound, are expected to increase the force constant of the N=C=O bond, leading to a shift to a higher wavenumber (a "blue shift") compared to unsubstituted benzoyl isocyanate. Conversely, electron-donating groups would cause a shift to a lower wavenumber (a "red shift"). This guide will explore these substituent effects through a comparative analysis.
Experimental Protocol: Acquiring High-Quality FTIR Spectra of Aromatic Isocyanates
To ensure the generation of reliable and reproducible FTIR data, a meticulously planned experimental approach is crucial. The following protocol outlines the steps for analyzing solid aromatic isocyanates, such as this compound, using the Attenuated Total Reflectance (ATR) technique, which is well-suited for both qualitative and quantitative measurements with minimal sample preparation.[4]
Materials and Equipment
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory
-
This compound (solid)
-
Comparative Aromatic Isocyanates (e.g., 4-Nitrobenzoyl Isocyanate, 4-Methoxybenzoyl Isocyanate)
-
Spatula
-
Appropriate solvent for cleaning the ATR crystal (e.g., isopropanol, acetone)
-
Lint-free wipes
-
Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat
Step-by-Step ATR-FTIR Analysis
-
Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Clean the ATR crystal surface thoroughly with a suitable solvent and a lint-free wipe to remove any residual contaminants. A clean crystal is paramount for acquiring an accurate background spectrum.
-
Record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO2, water vapor), which will then be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small, representative amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
Apply consistent pressure using the ATR's pressure clamp. This ensures intimate contact between the sample and the crystal, which is critical for obtaining a strong and well-defined spectrum. Insufficient contact will result in a weak signal.
-
-
Spectrum Acquisition:
-
Set the desired acquisition parameters. A typical starting point would be:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-adding multiple scans improves the signal-to-noise ratio)
-
-
Initiate the sample scan. The spectrometer will collect the interferogram and perform the Fourier transform to generate the infrared spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be automatically ratioed against the previously collected background spectrum to produce a clean absorbance spectrum of the sample.
-
Identify and label the key peaks, paying close attention to the characteristic NCO stretching vibration in the 2250-2285 cm⁻¹ region.
-
For comparative analysis, repeat steps 1-4 for each of the other aromatic isocyanates.
-
Workflow for FTIR Analysis of Aromatic Isocyanates
Sources
Distinguishing 4-Cyanobenzoyl Isocyanate from 4-Cyanophenyl Isocyanate: A Senior Application Scientist's Guide
In the fields of pharmaceutical development and advanced material synthesis, the precise selection of reagents is paramount. While structurally similar, 4-cyanobenzoyl isocyanate and 4-cyanophenyl isocyanate possess distinct chemical properties that significantly influence their reactivity and suitability for specific applications. This guide provides a comprehensive comparison, supported by experimental data and protocols, to enable researchers to confidently differentiate between these two important chemical intermediates.
Core Structural and Reactivity Differences
The primary distinction between this compound and 4-cyanophenyl isocyanate lies in the presence of a carbonyl group in the former. This single structural alteration has profound implications for the molecule's electronic properties and, consequently, its reactivity.
-
4-Cyanophenyl Isocyanate: An aryl isocyanate where the isocyanate group is directly attached to the phenyl ring.[1] This configuration allows for resonance between the isocyanate and the aromatic system.
-
This compound: An acyl isocyanate, characterized by the isocyanate group being bonded to a carbonyl group, which is then attached to the phenyl ring.[2][3] This structure makes it a highly reactive synthetic intermediate.[4]
The electron-withdrawing nature of the carbonyl group in this compound renders the isocyanate carbon significantly more electrophilic compared to that in 4-cyanophenyl isocyanate. This heightened reactivity is a key differentiator. Acyl isocyanates are known to readily react with a variety of nucleophiles.[5] In contrast, while aryl isocyanates are also reactive, they are generally less so than their acyl counterparts.[6][7]
Figure 1. Key structural and reactivity differences.
Analytical Techniques for Differentiation
Several analytical methods can be employed to distinguish between these two compounds. The choice of technique will depend on the available instrumentation and the desired level of confirmation.
Spectroscopic Methods
Infrared (IR) Spectroscopy: This is a rapid and effective method for differentiation. The IR spectrum of this compound will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1700-1750 cm⁻¹. This peak will be absent in the spectrum of 4-cyanophenyl isocyanate. Both compounds will show a strong, sharp band for the isocyanate (N=C=O) group around 2240-2275 cm⁻¹ and a nitrile (C≡N) stretch.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide definitive structural information. In the ¹³C NMR spectrum, this compound will show an additional signal in the downfield region (typically 160-170 ppm) corresponding to the carbonyl carbon. The chemical shifts of the aromatic protons in the ¹H NMR will also differ due to the different electronic environments.
Mass Spectrometry (MS)
Mass spectrometry provides an unambiguous determination of the molecular weight of each compound, serving as a definitive identification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Cyanophenyl Isocyanate | C₈H₄N₂O | 144.13[9][10] |
| This compound | C₉H₄N₂O₂ | Not found in search results |
Note: The molecular weight for 4-isocyanatobenzoyl chloride, a related compound, is 181.57 g/mol .[11]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare dilute solutions (1-10 µg/mL) of the isocyanate samples in a suitable solvent such as acetonitrile or dichloromethane.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Acquire the mass spectra in positive ion mode. The high resolution will allow for the determination of the exact mass and elemental composition.
-
Data Analysis: Compare the experimentally determined exact mass with the theoretical exact mass for each compound to confirm its identity. Proton transfer reaction mass spectrometry is another sensitive technique for detecting isocyanates.[12]
Comparative Reactivity Study
A simple chemical test based on the differential reactivity of the two isocyanates can provide a clear distinction.
Objective: To demonstrate the higher reactivity of this compound compared to 4-cyanophenyl isocyanate through a reaction with a common nucleophile, such as an alcohol or an amine. Isocyanates readily react with alcohols to form urethanes and with amines to form ureas.[13][14]
Experimental Protocol: Reaction with Benzylamine
-
Preparation: In separate, dry vials, dissolve equimolar amounts of this compound and 4-cyanophenyl isocyanate in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Reaction Initiation: To each vial, add one equivalent of benzylamine at room temperature with stirring.
-
Monitoring: Monitor the progress of each reaction over time (e.g., at 5, 15, and 30-minute intervals) using thin-layer chromatography (TLC).
-
Analysis: The reaction with this compound is expected to proceed to completion much more rapidly than the reaction with 4-cyanophenyl isocyanate. This will be evident by the faster disappearance of the starting material spot and the appearance of the product (urea) spot on the TLC plate.
Figure 2. Experimental workflow for the comparative reactivity study.
Conclusion
The differentiation between this compound and 4-cyanophenyl isocyanate is crucial for their effective use in research and development. The presence of the carbonyl group in this compound imparts a significantly higher electrophilicity, making it more reactive. This fundamental difference can be readily observed through spectroscopic techniques, particularly IR and ¹³C NMR, and confirmed by mass spectrometry. For a practical, in-lab verification, a comparative reactivity study offers a straightforward and reliable method of distinction. By employing these analytical strategies, researchers can ensure the correct identification and application of these valuable chemical building blocks.
References
-
PubChem. (n.d.). 4-Cyanobenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-cyanobenzoyl chlorides.
-
PubChem. (n.d.). 4-Isocyanatobenzoyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
PubMed Central. (n.d.). How To Get Isocyanate?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanophenyl isocyanate. Retrieved from [Link]
-
PubMed. (n.d.). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl.... Retrieved from [Link]
-
Organic Letters. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Retrieved from [Link]
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
PubMed. (2012). Detection of isocyanates and polychlorinated biphenyls using proton transfer reaction mass spectrometry. Retrieved from [Link]
Sources
- 1. 4-Cyanophenyl isocyanate | 40465-45-0 [chemicalbook.com]
- 2. 4-Cyanobenzoyl chloride | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4 -CYANOBENZOYL CHLORIDE Exporter, Supplier from Palghar [zarlishpolychemicals.co.in]
- 4. WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 8. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 9. 4-Cyanophenyl isocyanate | C8H4N2O | CID 170380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Cyanophenyl isocyanate, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 11. 4-Isocyanatobenzoyl chloride | C8H4ClNO2 | CID 2733323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Detection of isocyanates and polychlorinated biphenyls using proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Isocyanate - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Spectroscopic Identification of Acyl Isocyanate Dimer Impurities
For researchers and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. Acyl isocyanates are highly valuable, yet notoriously reactive, intermediates used in the synthesis of numerous pharmaceuticals, including advanced antibiotics.[1] Their utility stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles to form stable linkages. However, this same reactivity makes them prone to self-reaction, particularly dimerization, leading to the formation of cyclic uretidinedione impurities.[2]
The presence of these unintended dimers can alter the pharmacological and toxicological profile of a drug product, making their detection and characterization a critical regulatory and scientific imperative.[3][4] This guide provides a comparative analysis of principal spectroscopic techniques—FTIR, NMR, and Mass Spectrometry—offering field-proven insights and detailed protocols for the unambiguous identification of these challenging impurities.
The Dimerization Pathway: A [2+2] Cycloaddition
Acyl isocyanates can undergo a [2+2] cycloaddition reaction with themselves, especially at lower temperatures, to form a four-membered ring structure known as a 1,3-diacyl-1,3-diazetidine-2,4-dione, or more commonly, a uretidinedione.[2] This reaction eliminates two highly characteristic isocyanate functional groups and creates a new, stable cyclic dimer. Understanding this transformation is the first step in devising an effective analytical strategy.
Caption: Dimerization of Acyl Isocyanate via [2+2] Cycloaddition.
Fourier-Transform Infrared (FTIR) Spectroscopy: The First Line of Defense
FTIR spectroscopy is an indispensable tool for rapid screening and reaction monitoring due to its sensitivity to specific functional groups. Its power in this context lies in the unique and intense absorption of the isocyanate group.
Expertise & Causality: We choose FTIR as the initial analytical step because the isocyanate functional group possesses an asymmetric stretching vibration (νN=C=O) that appears in a relatively "quiet" region of the infrared spectrum, typically between 2250-2270 cm⁻¹ .[5][6][7] This peak is often one of the strongest in the spectrum, making its presence or absence an unambiguous indicator. The formation of the uretidinedione dimer results in the complete disappearance of this peak and the emergence of new, strong carbonyl (C=O) stretching bands from the four-membered ring, usually around 1720-1780 cm⁻¹ .[5]
Comparative FTIR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Monomer: Acyl Isocyanate (-CONCO) | N=C=O Asymmetric Stretch | 2250 - 2270 | Strong, Sharp | A highly diagnostic peak in an uncongested spectral region.[8][9] |
| Monomer: Acyl Carbonyl (R-C=O) | C=O Stretch | 1700 - 1740 | Strong | May overlap with dimer peaks, but the N=C=O peak is the key differentiator. |
| Dimer: Uretidinedione Ring | Ring C=O Stretch | 1720 - 1780 | Very Strong | Appearance of this band with the loss of the N=C=O peak confirms dimerization. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method due to its minimal sample preparation, making it ideal for reactive and moisture-sensitive compounds.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Apply a small amount (a few milligrams of solid or a single drop of liquid) of the acyl isocyanate sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the resulting spectrum (e.g., baseline correction). Examine the 2300-2200 cm⁻¹ region for the characteristic isocyanate peak and the 1800-1700 cm⁻¹ region for the dimer's carbonyl peaks.
Caption: Workflow for FTIR-ATR Analysis of Acyl Isocyanate Samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
While FTIR confirms the presence or absence of functional groups, NMR spectroscopy provides the definitive, unambiguous structural elucidation required for impurity identification in pharmaceutical development.[10][11]
Expertise & Causality: The power of NMR, particularly ¹³C NMR, is its ability to provide a complete carbon "map" of the molecule. The isocyanate carbon (N=C =O) has a characteristic chemical shift in the ¹³C NMR spectrum, typically appearing around δ 120-130 ppm . Upon dimerization, this signal vanishes and is replaced by a new carbonyl carbon signal from the uretidinedione ring, which resonates at a distinctly different downfield region, usually δ 150-170 ppm . This clear and dramatic shift provides irrefutable evidence of the structural change. ¹H NMR complements this by showing shifts in the protons on the carbon alpha to the acyl group, confirming the change in the electronic environment.
Comparative NMR Data
| Nucleus | Species | Key Atom/Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹³C | Monomer | Isocyanate Carbon (-N=C =O) | 120 - 130 | Diagnostic signal that disappears upon dimerization. |
| ¹³C | Monomer | Acyl Carbonyl (-C =O) | 165 - 175 | This signal will also shift upon dimerization but is less unique than the isocyanate carbon. |
| ¹³C | Dimer | Ring Carbonyls (-N-C =O) | 150 - 170 | Appearance of a new carbonyl signal in this region is strong evidence for the dimer.[12] |
| ¹H | Both | Protons on α-carbon (R-CH₂-CO-) | Variable (e.g., 2.0 - 3.0) | The chemical environment changes upon dimerization, leading to a predictable shift in these proton signals. |
Experimental Protocol: ¹H and ¹³C NMR
A self-validating protocol requires meticulous sample handling to prevent the introduction of artifacts.
-
Solvent Selection: Choose a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆). Causality: Aprotic solvents are critical to prevent the acyl isocyanate from reacting with solvent molecules (e.g., D₂O or CD₃OD), which would consume the analyte and create different impurities.
-
Sample Preparation: In a dry environment (e.g., a glove box), dissolve 5-10 mg of the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. This provides an initial assessment of purity and confirms the expected proton environments.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the most critical experiment. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the quaternary carbonyl carbons.
-
Data Analysis: Integrate the ¹H NMR to assess relative proportions. In the ¹³C spectrum, definitively identify the absence of the ~125 ppm isocyanate signal and the presence of the new ~160 ppm uretidinedione carbonyl signal.
Caption: Logical Flow for Confirming Dimer Structure via ¹³C NMR.
Mass Spectrometry (MS): Unrivaled Sensitivity and Molecular Weight Confirmation
Mass spectrometry is the ultimate tool for confirming the molecular weight of the dimer impurity and detecting it at trace levels, often coupled with a separation technique like liquid chromatography (LC).[13][14]
Expertise & Causality: The core principle here is simple: the dimer will have exactly twice the molecular weight of the monomer. An LC-MS system is the preferred platform. The liquid chromatography step separates the monomer, dimer, and any other impurities in time before they enter the mass spectrometer. This prevents ion suppression and ensures that the mass signal we detect corresponds to a discrete chemical entity. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap can provide a mass measurement with high accuracy, allowing for molecular formula confirmation, which is a powerful tool for identifying unknown impurities.[11]
Comparative MS Data
| Species | Ionization Mode | Expected Ion | Expected m/z | Notes |
| Monomer | ESI+ | [M+H]⁺ | MW + 1.0078 | The molecular weight of the starting material. |
| Monomer | ESI+ | [M+Na]⁺ | MW + 22.9898 | Sodium adducts are very common in ESI. |
| Dimer | ESI+ | [M_dimer+H]⁺ | (2 x MW) + 1.0078 | The definitive signal for the dimer's presence. |
| Dimer | ESI+ | [M_dimer+Na]⁺ | (2 x MW) + 22.9898 | The sodium adduct of the dimer. |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the components. Causality: The dimer is larger and typically less polar than the monomer, causing it to elute at a different retention time, allowing for clear separation.
-
Mass Spectrometric Detection: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis: Extract the ion chromatograms for the expected m/z of the monomer and dimer. A peak in the chromatogram at the m/z corresponding to the dimer's mass, eluting at a distinct retention time, confirms its presence.
Caption: High-Level Workflow for LC-MS Analysis of Impurities.
Integrated Strategy: A Triad of Confidence
No single technique tells the whole story. A robust, self-validating approach to identifying acyl isocyanate dimers leverages the strengths of each method in a logical sequence.
| Technique | Primary Role | Information Provided | Key Advantage | Limitation |
| FTIR | Rapid Screening / Monitoring | Functional Groups | Speed, Simplicity, Low Cost | No detailed structural information; not ideal for quantification. |
| NMR | Structural Elucidation | Full Molecular Structure & Connectivity | Unambiguous structural confirmation | Lower sensitivity than MS; requires more sample. |
| MS | Detection & MW Confirmation | Molecular Weight / Formula | Highest sensitivity; ideal for trace analysis | Provides no structural connectivity information on its own. |
Final Recommendation:
-
Screening: Use FTIR for rapid, real-time monitoring of the reaction or for a quick quality check of a starting material. The disappearance of the ~2260 cm⁻¹ peak is a clear red flag.
-
Confirmation: If the dimer is suspected, use ¹³C NMR for definitive structural confirmation. The absence of the isocyanate carbon and the appearance of the uretidinedione carbonyl carbon is irrefutable proof.
-
Quantification & Trace Analysis: Employ LC-MS to separate the dimer from other components and confirm its molecular weight, especially when dealing with complex mixtures or needing to detect impurities at very low levels (<0.1%) as required by regulatory agencies.
By integrating these spectroscopic methods, researchers and drug development professionals can build a comprehensive and authoritative profile of their materials, ensuring the integrity of their science and the safety of the final pharmaceutical product.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
ChL Scientific. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
Poliuretanos. 1.2.1 - Isocyanate Reactions. Available at: [Link]
-
CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Available at: [Link]
- Google Patents. (1995). US5386057A - Process for the preparation of acyl isocyanates.
-
Specac Ltd. Quantification with the Pearl FTIR accessory. Available at: [Link]
-
Nuvisan. Expert impurity profiling services for pharmaceutical development. Available at: [Link]
-
Technology Networks. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Available at: [Link]
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Available at: [Link]
-
PubMed. (2012). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. Available at: [Link]
-
ResearchGate. Vibrational frequencies and structural determination of cyanogen isocyanate. Available at: [Link]
-
PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Available at: [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Available at: [Link]
-
AAPS. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]
-
NIH National Library of Medicine. Mass Spectrometry of Polyurethanes. Available at: [Link]
-
MDPI. (2022). Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. Available at: [Link]
Sources
- 1. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]
- 2. poliuretanos.net [poliuretanos.net]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 9. azom.com [azom.com]
- 10. veeprho.com [veeprho.com]
- 11. nuvisan.com [nuvisan.com]
- 12. mdpi.com [mdpi.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. biomedres.us [biomedres.us]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Cyanobenzoyl Isocyanate for Laboratory Professionals
The proper management and disposal of reactive chemical intermediates are foundational to laboratory safety and regulatory compliance. 4-Cyanobenzoyl isocyanate presents a dual-hazard scenario, combining the acute reactivity and sensitization risks of an isocyanate with the toxicological concerns of a nitrile group. This guide provides a comprehensive, step-by-step framework for the safe neutralization and disposal of this compound, designed for researchers, chemists, and drug development professionals. Our objective is to empower you with scientifically-grounded procedures that ensure safety, protect the environment, and build confidence in your chemical handling protocols.
Understanding the Dual-Hazard Profile
Effective disposal begins with a thorough understanding of the risks. This compound possesses two distinct functional groups, each with its own hazard profile that must be addressed during deactivation.
-
The Isocyanate Group (-N=C=O): This group is highly reactive and electrophilic. Its primary hazard lies in its vigorous reaction with nucleophiles, including water, alcohols, and amines. Contact with water or moisture leads to a rapid hydrolysis reaction, forming an unstable carbamic acid which then decomposes to an amine and carbon dioxide gas[1][2]. This reaction is exothermic and the evolution of CO2 can cause dangerous pressure buildup in sealed containers[1][3][4]. Furthermore, isocyanates are potent respiratory and skin sensitizers, capable of causing severe asthma-like reactions and dermatitis upon exposure[5][6][7].
-
The Cyano Group (-C≡N): While the nitrile in this molecule is organic and covalently bonded, it must be treated with the caution afforded to cyanide-containing compounds. The primary risk is the potential generation of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with strong acids[8]. Therefore, all disposal procedures must be conducted under basic or neutral conditions. The resulting waste stream, even after isocyanate neutralization, must be managed as cyanide-containing waste[8][9].
Key Chemical and Safety Data
| Property | Value | Source |
| Chemical Name | This compound / 4-Cyanophenyl isocyanate | [10] |
| CAS Number | 40465-45-0 | |
| Molecular Formula | C₈H₄N₂O | |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | [10] |
| Incompatibilities | Water, strong acids, strong bases, alcohols, amines, strong oxidizing agents. | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Moisture sensitive. | [1] |
Essential Personal Protective Equipment (PPE)
Given the compound's hazards, stringent adherence to PPE protocols is mandatory. Before beginning any handling or disposal procedure, ensure the following are in place:
-
Engineering Controls: All work must be conducted within a certified chemical fume hood to control vapor and aerosol exposure[11].
-
Eye Protection: Wear chemical safety goggles and a full-face shield to protect against splashes[7][12].
-
Hand Protection: Use nitrile gloves as a minimum. Consider double-gloving for added protection. If any isocyanate touches the gloves, remove them immediately and replace them[12][13].
-
Body Protection: A lab coat is required. For larger quantities or in case of spills, disposable coveralls should be used[4][12].
-
Respiratory Protection: For operations with a high potential for aerosol generation, a respirator may be necessary. Consult your institution's environmental health and safety (EHS) office for specific guidance[7].
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is functioning at maximum capacity[11].
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or clay-based kitty litter. Do not use sawdust or other combustible materials [1][4].
-
Apply Decontamination Solution: Once absorbed, slowly and carefully add a decontamination solution to the absorbed material. A recommended formulation is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%[3][14]. The carbonate neutralizes the isocyanate, and the detergent helps to wet the material.
-
Collect Waste: Using a non-sparking scoop or brush, carefully transfer the neutralized mixture into an open-top, clearly labeled waste container[3][14].
-
Final Decontamination: Wipe the spill area with the decontamination solution, followed by a standard laboratory cleaner.
-
Waste Handling: Leave the waste container unsealed in the fume hood for at least 48 hours to allow for the complete evolution of CO2 gas[11][14]. After this period, the container can be loosely capped and processed for disposal via your institution's hazardous waste program.
Step-by-Step Disposal Protocol for Bulk Quantities
This procedure is designed for the deliberate disposal of unwanted this compound. It involves a two-phase process: first, the complete destruction of the reactive isocyanate group, followed by the proper management of the resulting cyanide-containing aqueous waste.
Phase 1: Neutralization of the Isocyanate Group
The core principle of this phase is the controlled hydrolysis of the isocyanate group in a basic solution to yield the corresponding amine (4-aminobenzonitrile) and carbon dioxide. The basic conditions prevent the formation of toxic HCN gas.
Required Materials:
-
Large beaker or flask (at least 10x the volume of the isocyanate solution).
-
Stir plate and magnetic stir bar.
-
Decontamination Solution: 5-10% Sodium Carbonate in water.
-
This compound solution (dissolved in a compatible, dry solvent like acetone or toluene if it is a solid).
Procedure:
-
Prepare the Neutralization Bath: In a chemical fume hood, place the large beaker on a stir plate. Fill it with the 5-10% sodium carbonate solution. The volume of this solution should be approximately 10-20 times the volume of the isocyanate waste you intend to neutralize[11]. Begin gentle stirring.
-
Slow Addition of Isocyanate: Using a pipette or dropping funnel, add the this compound waste to the center of the vortex of the stirring carbonate solution very slowly . This slow, controlled addition is critical to manage the exothermic reaction and the rate of CO2 evolution[11].
-
Observe and React: You will observe gas bubbling (CO2 evolution) as the reaction proceeds. Continue adding the isocyanate dropwise, ensuring the reaction does not become too vigorous. If the reaction becomes too fast, pause the addition until it subsides.
-
Complete the Reaction: Once all the isocyanate has been added, allow the mixture to stir in the fume hood for a minimum of 24 hours[15]. This ensures the complete destruction of the isocyanate group. The container must remain uncovered or loosely covered during this time to prevent pressure buildup[11].
Phase 2: Management of the Cyanide-Containing Waste Stream
After Phase 1, the isocyanate hazard is eliminated. However, the resulting aqueous solution now contains 4-cyanobenzoate (from hydrolysis of the nitrile under basic conditions) or 4-aminobenzonitrile and must be managed as cyanide-containing hazardous waste.
Procedure:
-
Label the Waste: Clearly label the container with its contents, for example: "Hazardous Waste: Aqueous solution containing 4-cyanobenzoate. Cyanide-containing waste."
-
pH Verification: Ensure the pH of the solution is basic (pH > 10) before storage. This minimizes any risk of accidental acidification and HCN generation[8].
-
Segregated Storage: Store this waste stream separately from all acidic wastes[8].
-
Arrange for Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. Do not pour this waste down the drain[3][9]. All contaminated gloves, absorbent materials, and empty containers should also be disposed of as solid hazardous waste[8][9].
Visual Workflow for Disposal Decision-Making
The following diagram outlines the logical flow for safely managing this compound waste.
Caption: Decision workflow for this compound disposal.
References
-
Guide for handling Isocyanates . Safe Work Australia. (2015). [Link]
-
Isocyanates . Health and Safety Authority (HSA). (2010). [Link]
-
Construction hazardous substances: Isocyanates . Health and Safety Executive (HSE). (n.d.). [Link]
-
Cyanides Storage, Handling and General Use Information . University of Windsor. (n.d.). [Link]
-
Material Safety Data Sheet - 4-Chlorophenyl isocyanate . Cole-Parmer. (n.d.). [Link]
-
Safety measures for working with isocyanate . Reddit r/chemistry. (2021). [Link]
-
Isocyanates – A family of chemicals . Transport Canada. (2025). [Link]
-
Isocyanates technical fact sheet . SafeWork NSW. (n.d.). [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) . Foam Supplies, Inc. (n.d.). [Link]
-
Information on Cyanide Compounds . Stanford Environmental Health & Safety. (n.d.). [Link]
-
Safe Work Procedures for Isocyanate-Containing Products . Actsafe Safety Association. (n.d.). [Link]
-
Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III . U.S. Environmental Protection Agency. (n.d.). [Link]
-
Hydrolysis reaction of isocyanate . ResearchGate. (n.d.). [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. (n.d.). [Link]
-
What to Do If You Have Cyanide in Your Industrial Wastewater . SAMCO Technologies. (n.d.). [Link]
-
Hydrolysis of isocyanate . YouTube. (2020). [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide . Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). [Link]
-
Engineered Nitrilase-Mediated Regioselective Hydrolysis of 4-Cyanobenzonitrile for Efficient Synthesis of 4-Cyanobenzoic Acid . ResearchGate. (2025). [Link]
- Synthesis method of substituted benzoyl isocyanate.
-
Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea . ResearchGate. (n.d.). [Link]
Sources
- 1. Isocyanates – A family of chemicals [tc.canada.ca]
- 2. researchgate.net [researchgate.net]
- 3. fsi.co [fsi.co]
- 4. actsafe.ca [actsafe.ca]
- 5. hsa.ie [hsa.ie]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hse.gov.uk [hse.gov.uk]
- 13. reddit.com [reddit.com]
- 14. safetyinnumbers.ca [safetyinnumbers.ca]
- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
